

Technical Guide: Spectroscopic Data of 2-Bromothiazol-5-amine Hydrobromide

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Compound of Interest

Compound Name: 2-Bromothiazol-5-amine
hydrobromide

CAS No.: 2102409-24-3

Cat. No.: B3002516

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Part 1: Executive Summary & Structural Logic

Compound: **2-Bromothiazol-5-amine hydrobromide** CAS: 2102409-24-3 Formula: C

H

Br

N

S (Salt form) Molecular Weight: 259.95 g/mol

Structural Analysis for Spectroscopy

The characterization of this molecule hinges on confirming three structural features:

- The Thiazole Core: A 5-membered aromatic ring containing Sulfur and Nitrogen.
- Regiochemistry (2,5-Substitution): Distinguishing the 2-bromo-5-amino isomer from the more common 2-amino-5-bromo isomer.

- Salt Formation: The hydrobromide (HBr) salt protonates the exocyclic amine, significantly altering chemical shifts compared to the free base.

Key Spectroscopic Marker:

- Symmetry Breaking: Unlike unsubstituted thiazole, this molecule has only one aromatic proton (H-4). The absence of H-4/H-5 coupling is the primary NMR diagnostic.
- Isotopic Pattern: Mass spectrometry must show the characteristic 1:1 doublet for the Bromine atom (

Br/

Br).

Part 2: Experimental Protocols

Synthesis & Purity Context

To understand the impurities you might see, it is vital to know the genesis of the sample. The standard route involves the nitration of 2-bromothiazole followed by a selective reduction.

- Precursor: 2-Bromothiazole.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)
- Intermediate: 2-Bromo-5-nitrothiazole (Caution: 2-position is labile to nucleophilic attack).
- Reduction: Selective reduction (e.g., Fe/AcOH or SnCl
) is required to avoid debromination (removing the Br).
- Salt Formation: The free amine is unstable and prone to oxidation; it is trapped immediately as the HBr salt.

Sample Preparation for NMR

- Solvent: DMSO-d

is the mandatory solvent. The HBr salt is likely insoluble in CDCl

. DMSO also slows proton exchange, allowing the observation of the ammonium protons.

- Concentration: 10–15 mg in 0.6 mL solvent.
- Reference: TMS (0.00 ppm) or residual DMSO peak (2.50 ppm).

Part 3: Spectroscopic Characterization

A. Nuclear Magnetic Resonance (NMR)[3][5][6][7]

1.

H NMR Data (400 MHz, DMSO-d

)

Note: Values are derived from substituent chemical shift additivity rules and analogous thiazole salts.

Position	Type	Shift (ppm)	Multiplicity	Integral	Assignment Logic
NH	Exocyclic	6.5 – 9.0	Broad Singlet	3H	Ammonium protons. Broadened due to exchange. Shift varies with concentration and water content.
H-4	Aromatic	7.8 – 8.2	Singlet	1H	The only ring proton. Deshielded by the adjacent ammonium salt (-I effect) and the bromine at C-2.
Impurities					
H-4/H-5	Precursor	7.6 / 7.9	Doublets		Indicates unreacted 2-bromothiazole.
Solvent	DMSO	2.50	Quintet		Residual solvent.
Water	H O	3.33	Broad		HBr salts are hygroscopic.

Diagnostic Check:

- If you see a pair of doublets (Hz), your sample contains the starting material (2-bromothiazole).
- If you see a singlet around 7.2 ppm, it may be the free base or the 2-amino-5-bromo isomer (where the proton is at H-4, but the environment is different).

2.

C NMR Data (100 MHz, DMSO-d

Carbon	Shift (ppm)	Environment
C-2	135 – 140	Attached to Br and N. The C-Br bond typically resonates here in thiazoles.
C-5	145 – 155	Attached to N (amine) and S. Deshielded by the heteroatoms.
C-4	130 – 138	The only methine (CH) carbon. Intensity will be higher than quaternary C-2/C-5 in proton-decoupled spectra.

B. Infrared Spectroscopy (FT-IR)

Method: KBr Pellet or ATR (Attenuated Total Reflectance).

Frequency (cm)	Intensity	Functional Group	Vibrational Mode
2600 – 3200	Broad, Strong	Ammonium (R-NH)	N-H Stretching (Multiple bands, "Amine Salt" envelope)
1580 – 1620	Medium	Thiazole Ring	C=N Stretching
1480 – 1520	Medium	Thiazole Ring	C=C Ring Breathing
650 – 720	Medium/Strong	C-Br	Carbon-Bromine Stretching (Fingerprint region)

C. Mass Spectrometry (LC-MS)

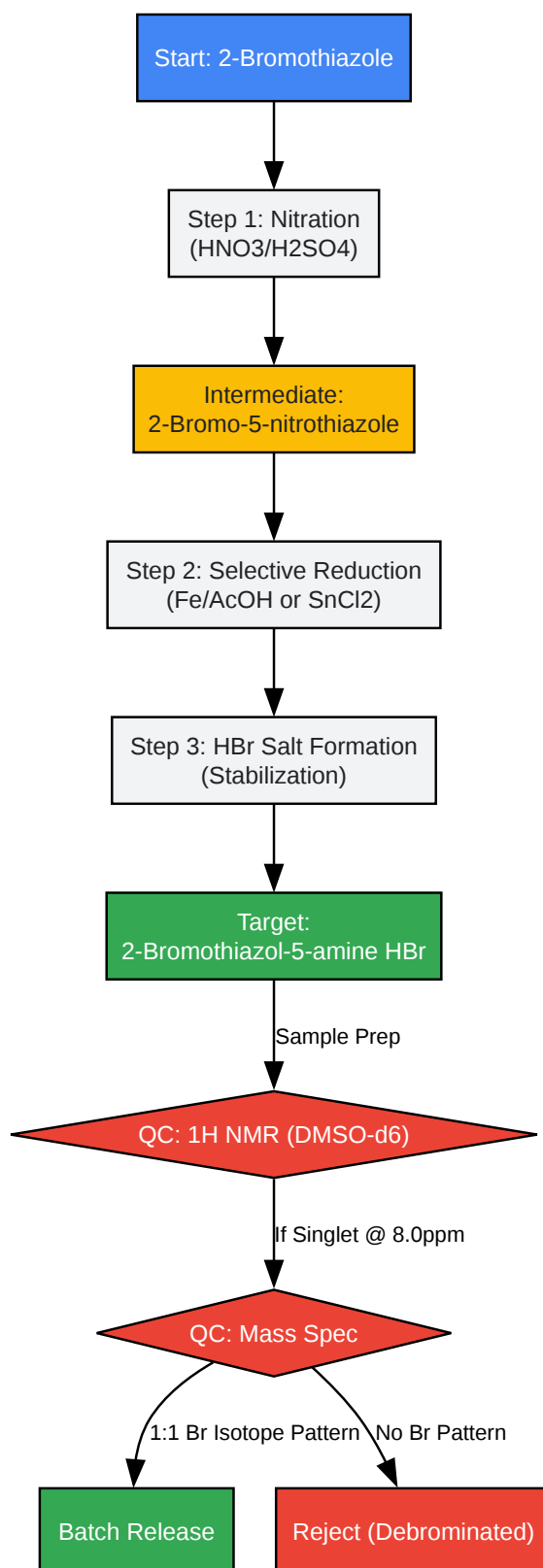
Ionization: ESI (Positive Mode)

- Observed Ion: [M-HBr+H]
= [M+H]
of the free base.
- Base Peak: m/z 178.9 and 180.9.
- Isotope Pattern: The presence of one Bromine atom dictates a 1:1 ratio between the (Br) and (Br) peaks.
 - Peak A: ~179 amu
 - Peak B: ~181 amu (Equal intensity to Peak A).

- Note: If the M+2 peak is absent or very small, the Bromine has been lost (debromination impurity).

Part 4: Visualization of Analytical Workflow

The following diagram illustrates the logical flow for synthesizing and validating the compound, highlighting the critical decision points (diamonds) where spectroscopic data is used to accept or reject the batch.



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Caption: Analytical workflow for the synthesis and validation of 2-Bromothiazol-5-amine HBr, emphasizing critical QC checkpoints.

Part 5: References

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